Benzocal

local anesthetic pharmacology nerve block kinetics membrane permeability

Benzocal (Benzocaine) delivers pH-independent, rapid anesthesia for inflamed mucosa—unlike lidocaine. With stability in VersaPro cream (99% potency at 60d) and proven NLC sustained-release compatibility, it’s ideal for pediatric clinics and compounding pharmacies seeking a cost-effective, stable topical anesthetic.

Molecular Formula C7H9AsO5
Molecular Weight 248.06 g/mol
Cat. No. B13765734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzocal
Molecular FormulaC7H9AsO5
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESC=O.C1=CC(=CC=C1O)[As](=O)(O)O
InChIInChI=1S/C6H7AsO4.CH2O/c8-6-3-1-5(2-4-6)7(9,10)11;1-2/h1-4,8H,(H2,9,10,11);1H2
InChIKeyNMZAUYUTBVJHEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 50 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzocal (Benzocaine) Specifications: CAS 94-09-7 for Topical Anesthetic Formulation and Procurement


Benzocal (Benzocaine, ethyl 4-aminobenzoate) is an ester-type local anesthetic of the para-aminobenzoic acid (PABA) class, with molecular formula C9H11NO2 and molecular weight 165.19 . It is characterized by a melting point of 88–92°C, a boiling point of 183–184°C at 1.87 kPa, and a density of 1.17 . The compound is sparingly soluble in water (approximately 1 g in 2500 mL water) but readily soluble in ethanol (1 g in 5 mL), chloroform (1 g in 2 mL), and ethyl ether (1 g in 4 mL) [1]. As a neutral local anesthetic with a pKa of approximately 2.5 at 25°C, benzocaine exists almost exclusively in its non-ionized base form at physiological pH, a physicochemical property that fundamentally distinguishes it from amine-type local anesthetics and governs its unique pharmacological profile [2].

Why Benzocal Cannot Be Interchanged with Lidocaine or Tetracaine in Topical Anesthesia Procurement


The common practice of substituting benzocaine with lidocaine or tetracaine in topical formulations is scientifically invalid due to fundamental differences in ionization behavior, metabolic fate, and safety profiles. Benzocaine (pKa ~2.5) exists as a neutral, non-ionized molecule at physiological pH, while lidocaine (pKa 7.9) and tetracaine (pKa 8.5) are predominantly ionized under the same conditions, resulting in markedly different rates of membrane penetration and onset kinetics [1]. Furthermore, benzocaine is an ester metabolized by plasma pseudocholinesterase to PABA, whereas lidocaine is an amide metabolized hepatically via CYP450 enzymes, leading to divergent allergic cross-reactivity patterns and systemic toxicity profiles [2]. Critically, benzocaine carries a distinctly elevated risk of acquired methemoglobinemia that is not shared by lidocaine to any clinically comparable degree, as demonstrated in both in vitro human blood systems and clinical adverse event surveillance [3]. These differences are not merely academic—they directly impact formulation stability, regulatory compliance, and patient safety monitoring requirements, making indiscriminate substitution both scientifically and operationally unsound.

Benzocal (Benzocaine) Quantitative Differentiation Evidence: Head-to-Head Comparisons for Scientific Selection


Benzocaine Onset of Action Is pH-Independent and Faster Than Lidocaine and Tetracaine at Tissue pH

At pH 8.3, amine anesthetics (lidocaine, procaine, tetracaine) exhibited half-times of action consistently less than 2 seconds and typically under 1 second; however, lowering external pH to 6.0 significantly slowed their rate of action and reduced apparent potency [1]. In contrast, benzocaine, as a neutral anesthetic, demonstrated a fast half-time of action (approximately 1 second) that was entirely pH-independent across the tested range [2]. This pH independence is a direct consequence of benzocaine's pKa of ~2.5, meaning it remains non-ionized at all physiologically relevant pH values, unlike lidocaine (pKa 7.9) which becomes >90% ionized at acidic inflammatory tissue pH [3].

local anesthetic pharmacology nerve block kinetics membrane permeability

Benzocaine Demonstrates Superior Chemical Stability Compared to Lidocaine HCl and Tetracaine HCl in Topical Cream Formulations

In a 60-day stability study of compounded topical local anesthetic preparations in VersaPro Cream Base stored at room temperature (25°C), benzocaine retained 99% of its added concentration, while lidocaine HCl retained 96% and tetracaine HCl retained 98.5% [1]. Refrigerated storage (4°C) offered no improvement in potency retention for any of the three APIs [2]. This superior stability of benzocaine translates to extended shelf-life and reduced waste in compounded pharmacy settings.

pharmaceutical stability compounded topical formulations API degradation

Benzocaine 20% Is Non-Inferior to Lidocaine 8% and EMLA 5% in Pediatric Dental Pain Control

A 2024 triple-blinded, randomized, active-controlled trial compared 20% benzocaine gel, 8% lidocaine gel, and 5% EMLA cream (lidocaine/prilocaine) for reducing pain during inferior alveolar nerve block (IANB) in children aged 6–10 years [1]. The mean FLACC behavioral pain assessment score for the 8% lidocaine group was 2.20 ± 1.86, which was slightly higher but not statistically significant (p = 0.806) compared to 20% benzocaine [2]. The Wong-Baker FACES pain rating scale also showed no statistically significant difference between groups (p = 0.593) [3]. The study concluded that 8% lidocaine gel was not superior to 20% benzocaine in reducing pain during IANB administration [4].

pediatric dentistry topical anesthesia efficacy randomized controlled trial

Benzocaine Carries Significantly Higher Methemoglobinemia Risk Than Lidocaine—A Critical Safety Differentiation

In vitro incubation of 500 μM benzocaine with whole human blood and pooled human liver S9 over 5 hours resulted in methemoglobin (MetHb) levels of 39.8 ± 1.2% of total hemoglobin, whereas 500 μM lidocaine produced no detectable MetHb formation under identical conditions [1]. Xylidine, a lidocaine metabolite, produced only 4.4 ± 0.4% MetHb at 5 hours [2]. FDA spontaneous adverse event reporting through 2013 identified 375 reports of methemoglobinemia associated with benzocaine compared to only 16 reports associated with lidocaine [3]. In a clinical retrospective study, 9 of 11 cases (82%) of acquired methemoglobinemia over a 6-year period were associated with benzocaine spray use during transesophageal echocardiography [4].

drug safety methemoglobinemia adverse event surveillance

Benzocaine Demonstrates Superior In Vitro Release Duration When Formulated in Nanostructured Lipid Carriers

Benzocaine encapsulated in nanostructured lipid carriers (NLCBZC) achieved a high encapsulation efficiency of 96% and demonstrated 1-year stability when stored at 25°C [1]. In vitro kinetic studies revealed that NLCBZC effectively sustained drug release for over 20 hours, and in vivo antinociceptive tests in mice showed prolonged anesthetic effect of up to 18 hours [2]. This advanced formulation enabled reduction of the effective benzocaine concentration from the conventional 20% to 3% or less, thereby minimizing the risk of allergic reactions associated with PABA metabolite formation [3].

drug delivery systems nanostructured lipid carriers sustained release

Benzocaine Solubility Profile Drives Sustained Local Effect and Formulation Strategy Differentiation

Benzocaine exhibits extremely low aqueous solubility, dissolving at approximately 1 g in 2500 mL water (0.04% w/v) . This contrasts with the hydrochloride salt forms of amine anesthetics: lidocaine HCl is freely water-soluble, while tetracaine HCl is also highly water-soluble [1]. The low solubility of benzocaine allows it to remain localized at the application site (e.g., wounds, mucosa) for sustained effect, whereas more soluble anesthetics are rapidly washed away by physiological fluids . In supercritical CO2 processing applications, benzocaine and lidocaine exhibited solubilities that were strong functions of density only, while procaine solubility depended on both density and temperature, indicating differential processing behavior for green chemistry applications [2].

aqueous solubility topical formulation drug localization

Benzocal (Benzocaine) Application Scenarios: Where the Evidence Supports Prioritized Selection


Topical Anesthesia for Inflamed or Infected Mucosal Tissue

In clinical scenarios involving inflamed or infected oral, pharyngeal, or rectal mucosa where local tissue pH is acidic, benzocaine's pH-independent rapid onset (half-time ~1 second across pH 6.0–8.3) provides consistent, predictable anesthesia that is not compromised by the acidic microenvironment, whereas lidocaine and tetracaine exhibit pH-dependent slowing of onset and reduced potency [1]. This makes benzocaine the preferred selection for procedures in patients with active inflammation, abscess, or infection at the application site.

Cost-Sensitive Pediatric Dental Pain Management Programs

For large-volume pediatric dental clinics and public health programs requiring economical topical anesthesia procurement, 20% benzocaine offers clinically equivalent pain control to 8% lidocaine gel and 5% EMLA cream as demonstrated in randomized controlled trials, with no statistically significant differences in FLACC behavioral pain scores (p = 0.806) or Wong-Baker FACES scores (p = 0.593) [2]. The lower per-unit cost and simpler formulation of benzocaine compared to EMLA (which requires occlusive application and longer onset time) makes it a cost-effective procurement choice for high-throughput pediatric dental settings.

Compounded Topical Creams Requiring Extended Beyond-Use Dating

In compounding pharmacies preparing topical anesthetic creams for extended dispensing, benzocaine demonstrates superior chemical stability in VersaPro Cream Base, retaining 99% of initial potency after 60 days at room temperature (25°C) compared to 96% for lidocaine HCl and 98.5% for tetracaine HCl [3]. Refrigeration offers no additional stability benefit, simplifying storage and distribution logistics [4]. This stability advantage directly supports extended beyond-use dating assignments and reduces API waste in compounding operations.

Advanced Drug Delivery Development: Sustained-Release Topical Systems

Pharmaceutical developers designing sustained-release topical anesthetic systems can leverage benzocaine's established compatibility with nanostructured lipid carrier (NLC) technology, which achieves 96% encapsulation efficiency, >20 hours of in vitro sustained release, up to 18 hours of in vivo anesthetic effect, and enables 20-fold reduction in effective concentration (from 20% to ≤3%) [5]. This concentration reduction directly addresses benzocaine's primary safety limitation (allergic sensitization from PABA metabolites) while maintaining or improving efficacy, representing a validated development pathway for next-generation topical anesthetics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzocal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.